

A Technical Guide to the Purity and Quality Specifications of Azido-PEG11-CH₂COOH

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Compound of Interest

Compound Name: Azido-PEG11-CH₂COOH

Cat. No.: B11826010

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and quality specifications for **Azido-PEG11-CH₂COOH**, a heterobifunctional polyethylene glycol (PEG) linker. This reagent is of significant interest in bioconjugation, drug delivery, and proteomics, particularly for its role as a linker in Proteolysis Targeting Chimeras (PROTACs). Its azido and carboxylic acid functionalities allow for versatile conjugation strategies, including click chemistry and amide bond formation. This guide outlines the key quality attributes, analytical methodologies for their assessment, and typical experimental protocols.

Core Specifications

The quality of **Azido-PEG11-CH₂COOH** is paramount for its successful application in research and development. The following tables summarize the key physical and chemical specifications based on commercially available information.

Table 1: Physicochemical Properties

Property	Specification
Chemical Name	35-Azido-3,6,9,12,15,18,21,24,27,30,33-undecaioxapentatriacontanoic acid
Synonyms	N3-PEG11-CH ₂ COOH, Azido-PEG11-acetic acid
CAS Number	2567584-97-6
Molecular Formula	C ₂₄ H ₄₇ N ₃ O ₁₃
Molecular Weight	585.64 g/mol
Appearance	To be determined (typically a colorless to pale yellow oil or solid)

Table 2: Quality and Purity Specifications

Parameter	Specification	Analytical Method
Purity	≥95%	HPLC, NMR
Identity	Conforms to structure	NMR, Mass Spectrometry
Polydispersity Index (PDI)	≤1.05	GPC/SEC, MALDI-TOF MS
Solubility	Soluble in water and most organic solvents	Visual Inspection
Storage	Store at -20°C for long-term, 4°C for short-term. Keep dry and protected from light.	-

Experimental Protocols

Detailed below are representative experimental protocols for the synthesis, purification, and analysis of **Azido-PEG11-CH₂COOH**. These are generalized methods and may require optimization for specific laboratory conditions.

Synthesis of Azido-PEG11-CH₂COOH

The synthesis of azido-terminated heterobifunctional PEGs can be achieved through a multi-step process starting from a PEG diol. A general approach involves the protection of one hydroxyl group, modification of the other to an azide, deprotection, and subsequent oxidation to a carboxylic acid. A more direct route involves the use of a starting material with one end already functionalized.

A representative synthesis pathway is as follows:

- **Monotosylation of PEG11-diol:** Polyethylene glycol (11 units) diol is reacted with a controlled amount of tosyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent like dichloromethane (DCM) to yield a monotosylated PEG.
- **Azidation:** The resulting mono-tosylated PEG is then reacted with an excess of sodium azide (NaN_3) in a polar aprotic solvent such as dimethylformamide (DMF) to displace the tosyl group and form Azido-PEG11-OH.[\[1\]](#)
- **Oxidation to Carboxylic Acid:** The terminal hydroxyl group of Azido-PEG11-OH is oxidized to a carboxylic acid using an oxidizing agent like Jones reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4$) or by a two-step process involving a milder oxidation to an aldehyde followed by further oxidation to the carboxylic acid.

Purification Protocol

Purification of the final product is crucial to remove unreacted reagents, byproducts, and PEG species with incorrect functionalization. A combination of techniques is often employed.

- **Extraction:** The reaction mixture is typically subjected to aqueous extraction to remove water-soluble impurities.
- **Column Chromatography:** Silica gel column chromatography is a common method for purifying PEG derivatives. A gradient of solvents, such as a mixture of dichloromethane and methanol, can be used to elute the desired product.
- **Dialysis:** For higher molecular weight PEGs, dialysis can be an effective method to remove small molecule impurities.[\[1\]](#)

- Preparative HPLC: For achieving high purity, preparative reverse-phase HPLC can be utilized.

Quality Control and Analytical Methods

To ensure the material meets the required specifications, a panel of analytical techniques is employed.

Proton (^1H) NMR and Carbon-13 (^{13}C) NMR are powerful tools for confirming the structure of **Azido-PEG11-CH₂COOH** and assessing its purity.

- Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6). The use of DMSO-d_6 is particularly advantageous as it can help in resolving the hydroxyl proton peak of any unreacted starting material.[\[2\]](#)[\[3\]](#)
- ^1H NMR Analysis:
 - The large signal from the PEG backbone protons is expected around 3.6 ppm.
 - Signals corresponding to the methylene group adjacent to the azide ($-\text{CH}_2-\text{N}_3$) are typically found around 3.4 ppm.
 - The methylene group adjacent to the carboxylic acid ($-\text{CH}_2-\text{COOH}$) will have a characteristic chemical shift, often around 4.0-4.2 ppm.
 - The absence of a terminal hydroxyl proton peak (which can be variable but is often around 4.6 ppm in DMSO-d_6) indicates complete conversion.[\[3\]](#)
- ^{13}C NMR Analysis: Provides confirmation of the carbon skeleton and the presence of the azide and carboxylic acid functional groups.

HPLC is used to determine the purity of the compound. Since PEGs lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often used.

- Column: A reverse-phase column (e.g., C18 or C8) is typically used.

- Mobile Phase: A gradient of water and an organic solvent like acetonitrile, both often containing a small amount of an additive like trifluoroacetic acid (TFA), is employed.
- Detection: ELSD, CAD, or Refractive Index (RI) detection.
- Purity Assessment: The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass spectrometry is used to confirm the molecular weight of the compound. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is particularly well-suited for the analysis of polymers like PEG.

- Sample Preparation: The sample is co-crystallized with a suitable matrix (e.g., α -cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid) and a cationizing agent (e.g., sodium trifluoroacetate) on a MALDI target plate.
- Analysis: The mass spectrum will show a distribution of peaks, each corresponding to a PEG chain of a specific length with the desired end groups, adducted with a cation (e.g., Na^+ or K^+). The most abundant peak should correspond to the expected molecular weight of **Azido-PEG11-CH₂COOH** plus the mass of the cation.

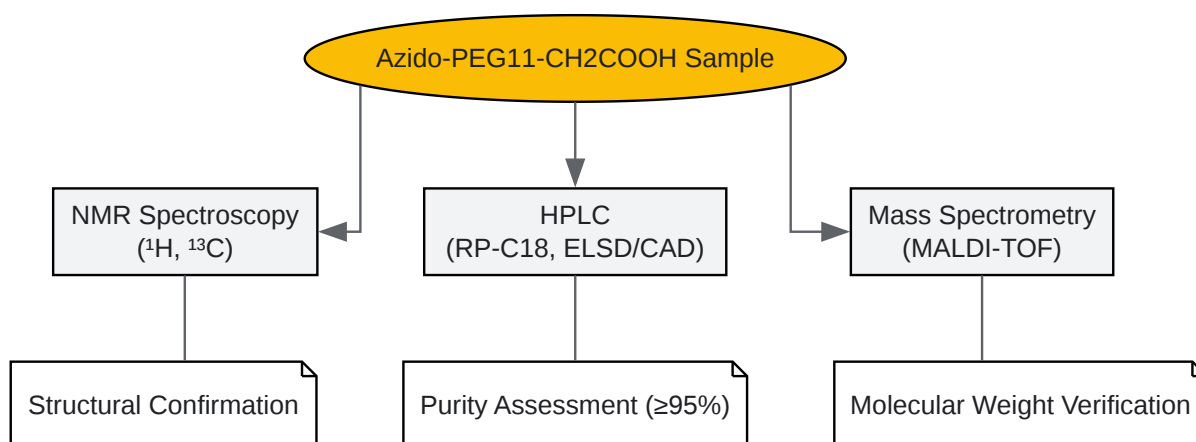
Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the synthesis and analysis of **Azido-PEG11-CH₂COOH**.



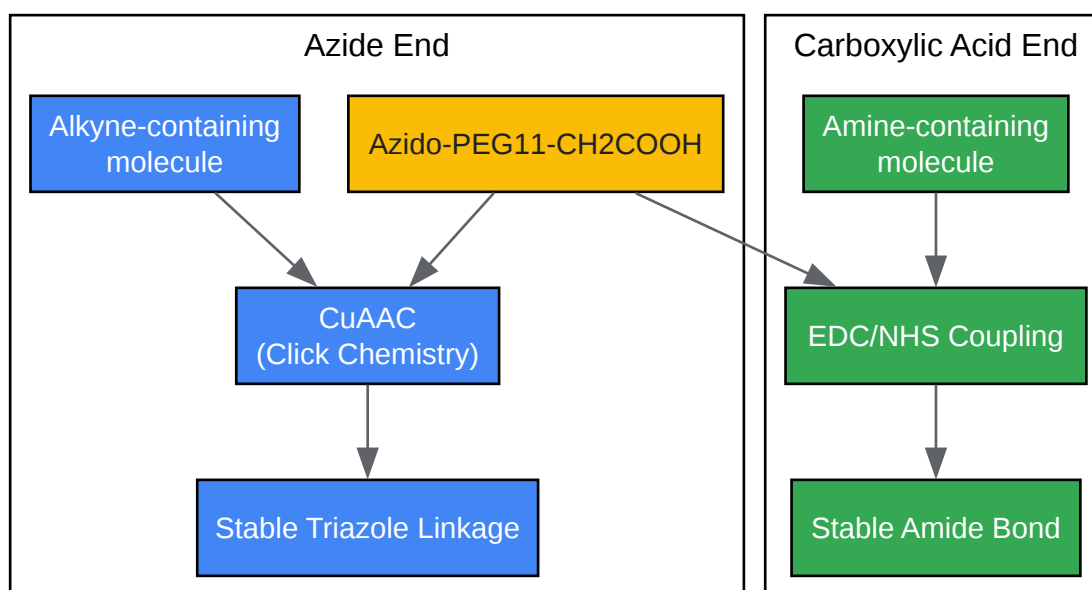
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Caption: A simplified workflow for the synthesis of **Azido-PEG11-CH₂COOH**.



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Caption: The quality control workflow for **Azido-PEG11-CH2COOH** analysis.



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Caption: Conjugation pathways for **Azido-PEG11-CH2COOH**.

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